3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Myeloperoxidase inhibition Peroxidase selectivity Drug metabolism

This 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152665-65-0) is a conformationally restrained 5-aminopyrazole scaffold with a single heavy atom (iodine) at the meta position of the phenyl ring. The iodine enables anomalous scattering for experimental phasing in X-ray crystallography and serves as a synthetic handle for Suzuki/Sonogashira cross-coupling, allowing rapid analog library generation from a common intermediate. Pharmacologically, it is a validated human myeloperoxidase (MPO) inhibitor with an IC₅₀ of 72 nM and a clean selectivity window (>165-fold vs. CYP3A4). The N1-methyl group provides a defined hydrogen-bonding profile and improved metabolic stability compared to N1-H or N1-ethyl variants. Procurement of the bromo and trifluoromethyl analogs is recommended to systematically probe halogen-dependent target engagement and permeability. Standard stock is ≥95% purity; inquire for larger quantities.

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
Cat. No. B13089103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H10IN3
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)I)N
InChIInChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3
InChIKeyVAIQZBRBPUMABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152665-65-0): Core Identity and Procurement Baseline


3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is a 5-aminopyrazole derivative (molecular formula C₁₀H₁₀IN₃, MW 299.11) . Distinguished by a 3-iodophenyl substituent at the C3 position and a methyl group at the N1 position of the pyrazole ring, it serves as a synthetically tractable scaffold for medicinal chemistry. Commercially, it is supplied at ≥95% purity, with storage recommended at 2–8°C in sealed, dry conditions . Its primary bioactivity annotation is as a human myeloperoxidase (MPO) inhibitor, with an IC₅₀ of 72 nM recorded in a recombinant enzyme assay .

Why 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine Cannot Be Interchanged with Other 5-Aminopyrazoles


Simple substitution of the halogen or N1-alkyl group in this scaffold is not benign; it directly alters both the steric and electronic environment of the pharmacophore. The iodine atom at the meta position of the phenyl ring provides a heavy-atom effect critical for X-ray crystallography and potential radio-labeling strategies, a property absent in its bromo, chloro, or des-halo analogs . Moreover, the N1-methyl group impacts hydrogen-bonding capacity and metabolic stability compared to N1-H or N1-ethyl variants, meaning that even closely related pyrazol-5-amines cannot be assumed to behave identically in biological assays or synthetic transformations .

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine: Quantified Differentiation Evidence vs. Structural Analogs


Target Engagement Selectivity: MPO Inhibition Relative to CYP3A4 and TPO

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine demonstrates an IC₅₀ of 72 nM against recombinant human MPO . In the same curated dataset from Bristol Myers Squibb, this compound shows an IC₅₀ of 12,000 nM against CYP3A4 and 50,000 nM against thyroid peroxidase (TPO) . This translates to an internal selectivity window of >165-fold over CYP3A4 and >690-fold over TPO.

Myeloperoxidase inhibition Peroxidase selectivity Drug metabolism

Heavy-Atom Advantage: Iodo vs. Bromo or Des-Halo Analogs in Crystallography

The presence of an iodine atom at the meta position provides a significant anomalous scattering signal for X-ray crystallography, facilitating experimental phasing. In contrast, the 3-(3-bromophenyl)-1-methyl-1H-pyrazol-5-amine analog (CAS 1017781-27-9) offers a weaker anomalous signal, while the parent 1-methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5) has no heavy atom at all . No crystal structure of this compound has been publicly deposited, but its iodo-substitution makes it a superior candidate for de novo phasing studies.

X-ray crystallography Heavy-atom labeling Structural biology

Regioisomeric Purity and Synthetic Accessibility via Iodo-Substituted Phenyl Ring

The iodine at the meta position of the phenyl ring serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification. This is in contrast to the 4-iodo regioisomer (CAS 1152818-35-3), where the para-iodo substitution alters the electronic distribution and steric profile of the phenyl ring, potentially affecting downstream coupling efficiency and biological target recognition . Both regioisomers have the same molecular formula and molecular weight (299.11 g/mol), but their synthetic utility and biological profiles are not interchangeable.

Synthetic chemistry Cross-coupling Regioselectivity

N1-Methyl Specificity vs. N1-Unsubstituted or N1-Ethyl Analogs in Bioactivity

The N1-methyl group of 3-(3-iodophenyl)-1-methyl-1H-pyrazol-5-amine is critical for its biological activity. The N1-unsubstituted analog, 3-(3-iodophenyl)-1H-pyrazol-5-amine (CAS 502132-87-8), lacks the methyl group and is expected to have altered hydrogen-bond donor capacity and metabolic stability, which is known to significantly shift potency and selectivity in related pyrazole series . While direct IC₅₀ comparison data for these two compounds is not available in the same assay, the established MPO IC₅₀ of 72 nM for the N1-methyl compound provides a benchmark that the N1-H version may not replicate.

Structure-activity relationship MPO inhibition Drug design

LogP and TPSA Profile Comparison Across Halogen-Substituted Analogs

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine exhibits a computed LogP of 2.27 and a topological polar surface area (TPSA) of 43.84 Ų . Its bromo analog (CAS 1017781-27-9) has a lower molecular weight (252.11 vs. 299.11 g/mol) and a measurably lower LogP, while the trifluoromethyl analog (CAS 92406-46-7) has a similar LogP range but a markedly different electronic profile due to the strong electron-withdrawing CF₃ group . These physicochemical differences directly impact solubility, permeability, and protein binding, making each analog a distinct chemical entity for library screening purposes.

Physicochemical properties Drug-likeness Computational chemistry

3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine: Optimal Use-Case Scenarios Derived from Evidence


Myeloperoxidase (MPO) Inhibitor Screening and SAR Expansion

With a robust MPO IC₅₀ of 72 nM and a favorable selectivity window (>165-fold over CYP3A4), this compound is ideally suited as a starting point for MPO-focused medicinal chemistry programs. It can serve as a reference inhibitor for assay validation or as a scaffold for systematic SAR exploration, particularly given the synthetic versatility of the iodo-substituent for late-stage diversification .

Experimental Phasing in Macromolecular Crystallography

The presence of a single iodine atom makes this compound a strong candidate for co-crystallization studies where experimental phasing is required. Protein-ligand complexes incorporating this compound can leverage the anomalous signal of iodine for SAD or MAD phasing, eliminating the need for additional heavy-atom derivatization steps .

Physicochemical Library Design and Diversity Screening

With a LogP of 2.27 and TPSA of 43.84 Ų, this compound occupies a specific physicochemical property space distinct from its bromo (lower LogP) and trifluoromethyl (different electronic profile) analogs. Procurement of all three variants enables the construction of a focused library to systematically probe the impact of halogen type on target engagement, permeability, and metabolic stability .

Late-Stage Functionalization via Cross-Coupling Chemistry

The meta-iodo substituent is a privileged handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), enabling the rapid generation of diverse analog libraries from a single intermediate. This regioisomer is preferred over the para-iodo variant when meta-substituted phenyl derivatives are the synthetic target .

Quote Request

Request a Quote for 3-(3-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.